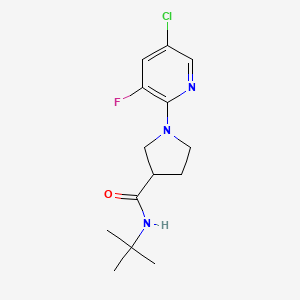![molecular formula C14H21N3O2 B6470130 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2640819-21-0](/img/structure/B6470130.png)
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide is a synthetic organic compound characterized by its distinctive chemical structure, which includes a piperidine ring, a pyridine ring, and an acetamide moiety. This compound has drawn attention due to its versatile applications in various scientific fields, including medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide typically begins with the preparation of the intermediate compound, 3-methylpyridine.
3-methylpyridine is then reacted with an appropriate chloromethylating agent to form the corresponding chloromethyl derivative.
The chloromethyl derivative is subsequently subjected to nucleophilic substitution with piperidine to yield the desired piperidine derivative.
Final Step:
The final step involves the acylation of the piperidine derivative with acetamide under controlled conditions to produce this compound.
Industrial Production Methods:
Industrial production of this compound often involves optimization of the reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and solvent selection to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo oxidation reactions, particularly at the piperidine and pyridine rings, using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction:
Reduction reactions, such as hydrogenation, can be employed to modify the pyridine ring, potentially leading to the formation of piperidine derivatives.
Substitution:
The compound can participate in nucleophilic substitution reactions, particularly at the chloromethyl or oxy-methyl sites, with various nucleophiles to yield different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas, palladium on carbon
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium, platinum
Major Products:
Oxidation Products: Modified piperidine and pyridine derivatives
Reduction Products: Piperidine derivatives
Substitution Products: Various nucleophilic substitution derivatives
Scientific Research Applications
Chemistry:
The compound serves as a building block in organic synthesis, enabling the preparation of complex molecules for research purposes.
Biology:
It is used in the study of biological pathways and mechanisms, particularly those involving piperidine and pyridine-containing compounds.
Medicine:
Research into its pharmacological properties has explored potential therapeutic applications, including its use as a lead compound for drug development.
Industry:
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings enable the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The oxy-methyl and acetamide groups further contribute to the compound's binding affinity and selectivity.
Comparison with Similar Compounds
2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
2-(4-{[(3-ethylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide
Highlighting Uniqueness:
Compared to these similar compounds, 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide stands out due to the specific substitution pattern on the pyridine ring, which can significantly influence its binding properties and biological activity. This unique substitution also impacts its reactivity and the types of reactions it can undergo, making it a valuable compound for diverse research applications.
That’s a lot of chemistry in one go! How do you feel about diving even deeper into one of those areas, or is there another topic on your mind?
Properties
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-8-16-5-2-13(11)19-10-12-3-6-17(7-4-12)9-14(15)18/h2,5,8,12H,3-4,6-7,9-10H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXDFJIRGBNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
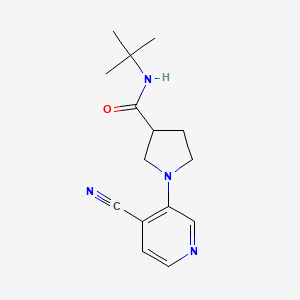
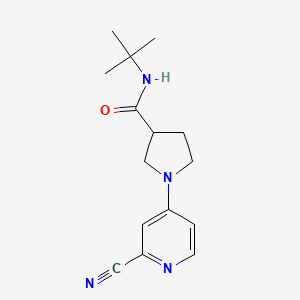
![N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470064.png)
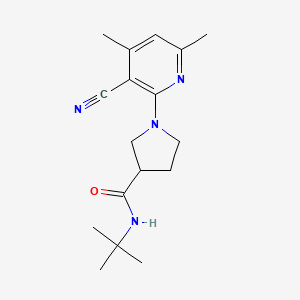
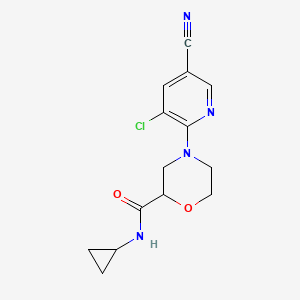
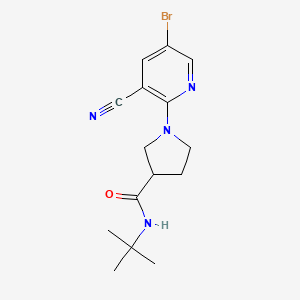
![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)
![N-tert-butyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470107.png)
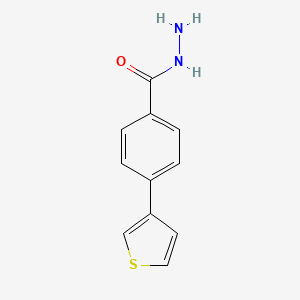
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470114.png)
![1-cyclobutyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6470119.png)
![N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470128.png)
![5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6470138.png)
